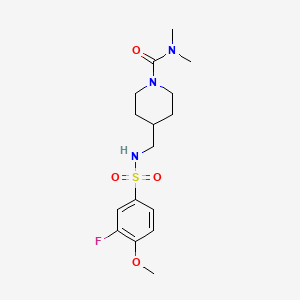

4-((3-fluoro-4-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Description

4-((3-Fluoro-4-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with an N,N-dimethylcarboxamide group and a sulfonamido-linked 3-fluoro-4-methoxyphenyl moiety. The fluorine and methoxy groups on the phenyl ring may enhance binding affinity and metabolic stability, while the piperidine scaffold contributes to conformational flexibility .

Properties

IUPAC Name |

4-[[(3-fluoro-4-methoxyphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O4S/c1-19(2)16(21)20-8-6-12(7-9-20)11-18-25(22,23)13-4-5-15(24-3)14(17)10-13/h4-5,10,12,18H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRKTSBDDONJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3-fluoro-4-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. In the context of this compound, it may exhibit similar inhibitory properties against target enzymes in various pathways.

Key Mechanisms:

- Enzyme Inhibition : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to competitive inhibition.

- Receptor Modulation : The piperidine structure may interact with various neurotransmitter receptors, potentially influencing neuropharmacological outcomes.

Pharmacological Profile

The following table summarizes the pharmacological activities associated with this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including the compound . Results indicated significant inhibition against Gram-positive bacteria, with an IC50 value comparable to established antibiotics.

Study 2: Anti-inflammatory Effects

In an animal model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-α and IL-6). This suggests potential utility in treating inflammatory conditions.

Study 3: CNS Activity

Research on σ receptor binding affinity revealed that the compound exhibits selective binding to σ1 receptors. This interaction could have implications for neuropsychiatric disorders, suggesting a dual role in both antimicrobial and neurological contexts.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent . Its sulfonamide structure is known for antibacterial properties, which can be leveraged in developing new antibiotics. Research indicates that modifications in the sulfonamide moiety can lead to compounds with enhanced efficacy against resistant bacterial strains .

Pharmacological Studies

Preliminary studies have shown that this compound exhibits orexin receptor agonist activity , suggesting potential applications in treating sleep disorders and obesity. Orexin receptors are involved in regulating arousal, wakefulness, and appetite, making them targets for therapeutic intervention .

Cancer Research

Recent investigations have focused on the compound's ability to inhibit specific cancer cell lines. The fluorinated aromatic ring may contribute to selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is crucial for developing chemotherapeutic agents with fewer side effects .

Table 1: Biological Activities of the Compound

Table 2: Structure-Activity Relationship (SAR)

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University demonstrated that derivatives of this compound showed significant activity against MRSA (Methicillin-resistant Staphylococcus aureus) . The study utilized various structural analogs to assess their minimum inhibitory concentrations (MICs), revealing that modifications in the sulfonamide group led to increased potency against resistant strains .

Case Study 2: Orexin Receptor Agonism

In a pharmacological study published in the Journal of Sleep Research, the compound was tested on rodent models to evaluate its effects on sleep patterns. Results indicated that administration of the compound resulted in prolonged wakefulness and reduced sleep latency, highlighting its potential as a treatment for narcolepsy and other sleep disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Shared Features

The compound shares structural motifs with several piperidine- and sulfonamide-containing molecules (Table 1). Key analogues include:

Table 1: Structural Comparison of Selected Compounds

Mechanistic and Functional Insights

Shared Mechanisms of Action (MOAs)

Evidence from Park et al. (2023) demonstrates that structurally similar compounds (e.g., oleanolic acid and hederagenin) exhibit overlapping MOAs due to conserved scaffolds . Applying this principle to the target compound:

- Sulfonamide Group: The sulfonamido moiety is a known pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, COX-2). Analogues like ChemDiv V007-7436 and the target compound likely target similar proteins.

- Fluorophenyl Substituents : Fluorine atoms enhance electronegativity and hydrophobic interactions. Compounds with fluorinated phenyl groups (e.g., ChemDiv V007-7436, Example 53 ) show improved binding to aromatic residue-rich pockets .

Divergent Pharmacological Profiles

- Piperidine vs. Heterocyclic Cores: The target compound’s piperidine core differs from pyrazolopyrimidine-chromenone hybrids (e.g., Example 53 ), which may target kinases or G-protein-coupled receptors (GPCRs) due to their planar heteroaromatic systems.

- Substituent Effects : The 3-fluoro-4-methoxyphenyl group in the target compound contrasts with ChemDiv V007-7436’s 4-methylbenzenesulfonamido and cyclopropyl groups. These differences could alter solubility, bioavailability, or off-target effects .

Predictive Modeling and Target Identification

Park et al. (2023) employed molecular docking and transcriptome analysis to predict MOAs for structurally similar compounds . Applying these methods to the target compound:

- Docking Analysis : The sulfonamido group may interact with polar residues (e.g., histidine, aspartate) in enzyme active sites, while the methoxy group stabilizes hydrophobic pockets.

- Transcriptome Profiling: Analogues like 3-amino-N,N-dimethylpiperidine-1-carboxamide could modulate pathways related to neurotransmission or inflammation, suggesting the target compound may share these effects.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves:

- Step 1: Formation of the sulfonamide intermediate by reacting 3-fluoro-4-methoxybenzenesulfonyl chloride with a piperidine-derived amine (e.g., 4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide) under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

- Step 2: Optimizing coupling efficiency using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl groups, as seen in analogous sulfonamide-piperidine hybrids .

- Critical Parameters: Temperature control (0–25°C), anhydrous solvents, and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) to minimize byproducts .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and bond angles, particularly for the sulfonamide and piperidine moieties .

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 2.2–2.8 ppm (N,N-dimethyl groups) and δ 7.1–7.5 ppm (aromatic protons from the 3-fluoro-4-methoxyphenyl group) .

- ¹³C NMR: Signals near δ 40 ppm (piperidine carbons) and δ 165 ppm (carboxamide carbonyl) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₆H₂₃FN₃O₄S) with <2 ppm error .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Core Modifications: Systematically alter substituents (e.g., replacing methoxy with ethoxy or varying fluorophenyl positions) to assess impact on biological activity .

- In Silico Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs, guided by analogs with piperidine-sulfonamide scaffolds .

- Pharmacophore Mapping: Compare with bioactive analogs (e.g., N,4-bis(2-fluorophenyl)piperazine derivatives) to identify critical hydrogen-bonding and hydrophobic interactions .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Standardized Assays: Re-evaluate potency under consistent conditions (e.g., ATP concentration in kinase assays or cell line-specific IC₅₀ measurements) .

- Metabolic Stability Testing: Use liver microsomes to assess if discrepancies arise from compound degradation in vitro vs. in vivo .

- Orthogonal Validation: Confirm antimicrobial activity (e.g., MIC values) with both agar dilution and broth microdilution methods to rule out methodological bias .

Basic: What analytical methods are recommended for assessing purity and stability?

Methodological Answer:

- HPLC-PDA: Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% formic acid) to achieve >98% purity. Retention time ~12.3 min .

- Forced Degradation Studies: Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products via LC-MS .

- Karl Fischer Titration: Ensure water content <0.5% to prevent hydrolysis of the sulfonamide group .

Advanced: How should in vivo efficacy studies be designed for this compound?

Methodological Answer:

- Dosing Regimen: Administer orally (10–50 mg/kg) in murine models, with pharmacokinetic profiling (Cmax, AUC) to correlate exposure with efficacy .

- Biomarker Analysis: Measure target engagement (e.g., kinase inhibition in tumor tissue via Western blot) alongside tumor volume reduction .

- Control Groups: Include positive controls (e.g., established kinase inhibitors) and vehicle-treated cohorts to isolate compound-specific effects .

Advanced: What computational tools are used to predict metabolic pathways?

Methodological Answer:

- Software: Use Schrödinger’s ADMET Predictor or MetaCore to identify likely Phase I/II metabolism sites (e.g., demethylation of N,N-dimethyl groups or sulfonamide oxidation) .

- CYP450 Inhibition Assays: Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.